Doxylamine Di-N-Oxide

説明

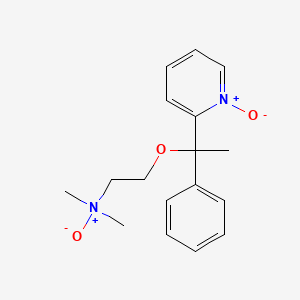

Structure

3D Structure

特性

IUPAC Name |

N,N-dimethyl-2-[1-(1-oxidopyridin-1-ium-2-yl)-1-phenylethoxy]ethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3/c1-17(15-9-5-4-6-10-15,22-14-13-19(2,3)21)16-11-7-8-12-18(16)20/h4-12H,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKBZZLLRVCOFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=[N+]2[O-])OCC[N+](C)(C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105176-70-3 | |

| Record name | Doxylamine dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105176703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DOXYLAMINE DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VSB0Z06TOK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Proposed Synthesis Protocol for Doxylamine Di-N-Oxide: A Technical Guide for Advanced Research

Abstract: Doxylamine, a first-generation antihistamine, is metabolized in the liver to several compounds, including N-desmethyldoxylamine, N,N-didesmethyldoxylamine, and doxylamine N-oxide[1][2]. While doxylamine N-oxide (specifically the aliphatic N-oxide) is a known metabolite, the synthesis and properties of Doxylamine Di-N-Oxide—where both the aliphatic tertiary amine and the pyridine nitrogen are oxidized—are not well-documented in publicly accessible literature. This guide presents a robust, proposed synthesis protocol for Doxylamine Di-N-Oxide, designed for researchers in drug development and medicinal chemistry. The protocol is grounded in established principles of N-oxidation chemistry and provides a comprehensive framework for synthesis, purification, and characterization.

Introduction and Rationale

Doxylamine ((RS)-N,N-dimethyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethan-1-amine) possesses two nitrogen atoms susceptible to oxidation: the tertiary aliphatic amine of the dimethylaminoethyl group and the nitrogen atom of the pyridine ring. The oxidation of such nitrogen centers to their corresponding N-oxides is a common metabolic pathway and a valuable transformation in synthetic chemistry, often altering a molecule's polarity, solubility, and pharmacological profile[3].

The proposed method is designed to be a self-validating system, incorporating rigorous analytical checks to confirm the identity and purity of the target compound.

Mechanistic Foundation: N-Oxidation with m-CPBA

The oxidation of tertiary amines and pyridinic nitrogens by peroxyacids like m-CPBA is a cornerstone of organic synthesis. The reaction proceeds via a concerted mechanism where the nitrogen's lone pair of electrons performs a nucleophilic attack on the terminal, electrophilic oxygen of the peroxyacid.

Key Mechanistic Steps:

-

Nucleophilic Attack: The nitrogen atom (either the aliphatic or pyridinic) attacks the terminal oxygen of the m-CPBA.

-

Concerted Transition State: A five-membered transition state is formed, involving the nitrogen, the two peroxy oxygens, the peroxy hydrogen, and the carbonyl oxygen of the m-CPBA[8].

-

Product Formation: The weak O-O bond cleaves, transferring an oxygen atom to the nitrogen. Simultaneously, the proton is transferred to the carbonyl oxygen, leading to the formation of the N-oxide and the byproduct, meta-chlorobenzoic acid (m-CBA).

Given the two nucleophilic nitrogen centers in doxylamine, a stoichiometric excess of m-CPBA (greater than two equivalents) is necessary to drive the reaction to the desired di-N-oxide product.

Proposed Synthesis Workflow

The overall workflow is designed for efficiency and safety, moving from reaction setup to purification and final characterization.

Caption: High-level workflow for the proposed synthesis of Doxylamine Di-N-Oxide.

Detailed Experimental Protocol

4.1. Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Purity | Supplier |

| Doxylamine (free base) | C₁₇H₂₂N₂O | 270.37 | >98% | Commercial Source |

| m-CPBA | C₇H₅ClO₃ | 172.57 | 70-77% | Commercial Source |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, >99.8% | Commercial Source |

| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | ACS Grade | Commercial Source |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | ACS Grade | Commercial Source |

| Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous | Commercial Source |

| Silica Gel | SiO₂ | 60.08 | 230-400 mesh | Commercial Source |

4.2. Step-by-Step Synthesis Procedure

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Doxylamine (1.0 eq., e.g., 2.70 g, 10.0 mmol) in anhydrous dichloromethane (DCM, 100 mL).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Preparation: In a separate flask, dissolve m-CPBA (2.5 eq., ~77% purity, e.g., 5.60 g, ~25.0 mmol) in DCM (50 mL).

-

Addition of Oxidant: Add the m-CPBA solution dropwise to the stirred Doxylamine solution over 30-45 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching: Cool the mixture back to 0 °C and slowly add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃, ~50 mL) to quench any excess peroxide. Stir vigorously for 15 minutes.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 2 x 50 mL) to remove the m-chlorobenzoic acid byproduct, followed by brine (1 x 50 mL).

-

Extraction and Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, such as DCM transitioning to 5-10% methanol in DCM, is recommended to isolate the highly polar Di-N-Oxide product.

Characterization and Validation (Self-Validating System)

Confirmation of the target compound, Doxylamine Di-N-Oxide, is critical. The following analytical methods should be employed.

5.1. Mass Spectrometry (MS) The formation of the Di-N-Oxide will increase the molecular weight of Doxylamine by 32 g/mol (for two oxygen atoms).

| Compound | Formula | Calculated M.W. | Expected [M+H]⁺ |

| Doxylamine | C₁₇H₂₂N₂O | 270.37 | 271.18 |

| Doxylamine Di-N-Oxide | C₁₇H₂₂N₂O₃ | 302.37 | 303.17 |

5.2. NMR Spectroscopy N-oxidation induces a characteristic deshielding effect (downfield shift) on adjacent protons (¹H NMR) and carbons (¹³C NMR)[3][9]. This provides unequivocal evidence of the site of oxidation.

Expected NMR Spectral Shifts:

-

¹H NMR: Protons on the carbons alpha to both the aliphatic and pyridine nitrogens are expected to shift significantly downfield compared to the starting Doxylamine.

-

The N-CH₃ methyl protons will shift downfield.

-

The O-CH₂-CH₂ -N protons will shift downfield.

-

The pyridine ring protons, particularly those at the C2 and C6 positions, will experience a noticeable downfield shift.

-

-

¹³C NMR: The carbon atoms directly bonded to the newly formed N-O groups will exhibit the most significant downfield shifts[9].

5.3. Infrared (IR) Spectroscopy The N⁺–O⁻ bond typically shows a prominent vibration band in the region of 930-970 cm⁻¹ for aromatic N-oxides and around 950-970 cm⁻¹ for tertiary amine oxides[3]. The appearance of strong bands in this region would provide further evidence for the formation of the N-oxide functionalities.

Reaction Scheme and Safety

Caption: Proposed reaction scheme for the synthesis of Doxylamine Di-N-Oxide.

Safety Precautions:

-

m-CPBA: meta-Chloroperoxybenzoic acid is a strong oxidizing agent and can be explosive, especially when dry or subjected to shock or friction. Always use it in a well-ventilated fume hood and avoid contact with metals.

-

Dichloromethane (DCM): DCM is a volatile and suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, within a fume hood.

-

Quenching: The quenching of excess peroxide is an exothermic process. Perform the addition of sodium thiosulfate slowly and with cooling to maintain control of the reaction temperature.

Conclusion

This technical guide provides a comprehensive and scientifically grounded proposal for the synthesis of Doxylamine Di-N-Oxide. By leveraging the well-understood reactivity of m-CPBA and incorporating a rigorous purification and validation workflow, researchers can confidently undertake the preparation of this novel derivative. The detailed characterization steps are essential to create a self-validating protocol, ensuring the production of a well-defined compound for further study in drug metabolism and pharmacology.

References

-

Doxylamine - Wikipedia. (n.d.). Wikipedia. Retrieved January 9, 2024, from [Link]

-

Eom, K. D., Jung, B. H., Chung, B. C., Slikker, W., Jr, & Park, J. S. (1992). Metabolites of Doxylamine succinate in Human Urine. Yakhak Hoeji, 36(3), 230-240. Retrieved from [Link]

-

Doxylamine - WikiProjectMed. (n.d.). MDWiki.org. Retrieved January 9, 2024, from [Link]

-

Doxylamine and Pyridoxine: Package Insert / Prescribing Info / MOA. (n.d.). Drugs.com. Retrieved January 9, 2024, from [Link]

-

Imming, P., et al. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Retrieved from [Link]

-

Pyridine N-Oxide-structure. (n.d.). ChemTube3D. Retrieved January 9, 2024, from [Link]

-

Patil, M. L., et al. (2010). Synthesis of Tertiary Amine N-Oxides-A Review. Organic Chemistry: An Indian Journal. Retrieved from [Link]

-

Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(i), 242-268. Retrieved from [Link]

-

Reddy, K. R., et al. (2007). Efficient Synthesis of N-Oxide Derivatives: Substituted 2-(2-(Pyridyl-N-oxide)methylsulphinyl)benzimidazoles. ResearchGate. Retrieved from [Link]

-

Hussain, H., et al. (2014). meta-Chloroperbenzoic acid (mCPBA): A versatile reagent in organic synthesis. RSC Advances. Retrieved from [Link]

-

Preparation and Alkylation of N-Oxide Pyridine. (2021). Reddit. Retrieved from [Link]

-

Doxylamine Di-N-Oxide. (n.d.). SynZeal. Retrieved January 9, 2024, from [Link]

-

Doxylamine N-Oxide. (n.d.). Pharmaffiliates. Retrieved January 9, 2024, from [Link]

-

Doxylamine Di-N-Oxide. (n.d.). Axios Research. Retrieved January 9, 2024, from [Link]

-

Bocian, W., et al. (2011). NMR Spectra of Sparteine N1-oxide and α-Isosparteine N-oxide. Molecules. Retrieved from [Link]

-

m-CPBA (meta-chloroperoxybenzoic acid). (n.d.). Master Organic Chemistry. Retrieved January 9, 2024, from [Link]

- Synthesis process of pyridine-N-oxide. (2022). Google Patents.

Sources

- 1. Doxylamine - Wikipedia [en.wikipedia.org]

- 2. mdwiki.org [mdwiki.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. chemtube3d.com [chemtube3d.com]

- 6. researchgate.net [researchgate.net]

- 7. arkat-usa.org [arkat-usa.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. NMR Spectra of Sparteine N1-oxide and α-Isosparteine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vivo Formation of Doxylamine Di-N-Oxide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Doxylamine, a first-generation ethanolamine antihistamine, undergoes extensive hepatic metabolism in vivo. While N-demethylation via Cytochrome P450 (CYP) enzymes is a well-documented pathway, the formation of N-oxide metabolites, particularly Doxylamine Di-N-Oxide, represents a significant route of biotransformation mediated by a different class of enzymes. This guide provides a detailed exploration of the mechanism, enzymology, and analytical methodologies pertinent to the in vivo formation of Doxylamine Di-N-Oxide. We will dissect the distinct roles of CYP and Flavin-Containing Monooxygenase (FMO) enzyme systems, present detailed experimental protocols for metabolite identification, and visualize the complete metabolic cascade. Understanding this pathway is crucial for a comprehensive pharmacokinetic and safety assessment of doxylamine.

Introduction to Doxylamine: A First-Generation Antihistamine

Doxylamine is widely used for its sedative properties in the short-term management of insomnia and as an antiemetic, often in combination with pyridoxine, for treating nausea and vomiting during pregnancy.[1][2][3] It functions primarily as a competitive antagonist of the histamine H1 receptor.[4] Chemically, it is an ethanolamine derivative featuring two tertiary amine groups: one on the ethylamine side chain and the other within the pyridine ring. These nitrogen atoms are key sites for metabolic activity.

The Bifurcated Metabolic Fate of Doxylamine in Vivo

Once absorbed, doxylamine is extensively metabolized in the liver before its metabolites are excreted.[4][5] The biotransformation of doxylamine follows two primary and competing pathways:

-

N-Demethylation: The sequential removal of methyl groups from the aliphatic tertiary amine.

-

N-Oxidation: The direct oxygenation of the tertiary nitrogen atoms to form N-oxides.

These pathways are catalyzed by two distinct superfamilies of enzymes, and their relative contributions determine the overall metabolite profile of the drug.

The N-Demethylation Pathway: A Role for Cytochrome P450 Isozymes

The N-demethylation of doxylamine is predominantly carried out by the Cytochrome P450 (CYP) mixed-function oxidase system.[1][3][4] Specifically, isoforms CYP2D6, CYP1A2, and CYP2C9 have been identified as the primary catalysts.[1][4][6]

The mechanism of CYP-mediated N-dealkylation involves the hydroxylation of the carbon atom alpha to the nitrogen. This creates an unstable carbinolamine intermediate that spontaneously rearranges, leading to the cleavage of the N-C bond and the formation of formaldehyde and the corresponding demethylated amine.[7] This process occurs sequentially:

-

First N-Demethylation: Doxylamine is converted to its principal metabolite, N-desmethyldoxylamine.

-

Second N-Demethylation: N-desmethyldoxylamine is further metabolized to N,N-didesmethyldoxylamine.[5]

These demethylated metabolites have been identified in human urine and can be further conjugated, for instance with glucuronic acid or via acetylation, to facilitate excretion.[8][9]

The N-Oxidation Pathway: The Critical Role of Flavin-Containing Monooxygenases (FMOs)

The formation of Doxylamine Di-N-Oxide is a direct consequence of N-oxidation, a metabolic reaction catalyzed primarily by the Flavin-Containing Monooxygenase (FMO) system.[10][11]

FMOs in Xenobiotic Metabolism

FMOs are a family of NADPH-dependent enzymes located in the endoplasmic reticulum of the liver and other tissues.[11] Unlike CYPs, which have a broad substrate specificity and are susceptible to induction and inhibition, FMOs typically oxygenate soft, nucleophilic heteroatoms (such as nitrogen and sulfur) and are generally not readily induced or inhibited.[10][11][12] This distinction is critical; it implies that the N-oxidation of doxylamine is less likely to be a source of drug-drug interactions compared to the CYP-mediated demethylation pathway. The contribution of FMOs to overall drug metabolism is often underestimated due to their thermal instability during standard in vitro microsomal preparations.[12][13]

Stepwise Formation of Doxylamine Mono- and Di-N-Oxides

Doxylamine possesses two tertiary nitrogen atoms that are susceptible to FMO-catalyzed oxygenation. The formation of the Di-N-Oxide is a sequential process:

-

Formation of Mono-N-Oxides: FMOs catalyze the addition of an oxygen atom to one of the tertiary nitrogens. This can occur at either the aliphatic ethylamine nitrogen, forming Doxylamine Ethylamine N-oxide , or the aromatic pyridine nitrogen, forming Doxylamine Pyridinyl N-oxide .[14] The primary metabolite is often referred to simply as Doxylamine N-oxide.[1][4][6]

-

Formation of Doxylamine Di-N-Oxide: A second oxygenation event occurs at the remaining tertiary nitrogen of the mono-N-oxide metabolite, resulting in the formation of Doxylamine Di-N-Oxide ((R)-N,N-dimethyl-2-(1-(1-oxidopyridin-2-yl)-1-phenylethoxy)ethan-1-amine oxide).[15][16]

N-oxide metabolites are characteristically more polar and water-soluble than the parent compound, which facilitates their renal excretion.[17]

Integrated Metabolic Pathway of Doxylamine

The complete in vivo biotransformation of doxylamine involves a network of parallel and sequential reactions catalyzed by both CYP and FMO enzymes. The following diagram illustrates this integrated pathway.

Caption: Integrated metabolic pathways of doxylamine in vivo.

In Vivo Experimental Analysis: Protocols and Methodologies

The elucidation of doxylamine's metabolic pathways relies on robust in vivo studies coupled with sensitive analytical techniques.

Study Design for Pharmacokinetic Analysis

A typical approach involves a single-dose, open-label study in healthy human volunteers or animal models (e.g., rats).[4][18]

-

Subject Recruitment: Healthy adult subjects are screened to meet inclusion criteria.

-

Dosing: A single oral dose of doxylamine succinate (e.g., 25 mg) is administered after an overnight fast.[4][19]

-

Sample Collection: Blood samples are collected into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 4, 8, 12, 24 hours post-dose). Urine is often collected over a 48-hour period.[20][21]

-

Sample Processing: Plasma is separated from blood by centrifugation and stored at -20°C or below until analysis.[22]

Analytical Workflow for Metabolite Identification

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying doxylamine and its metabolites due to its high sensitivity and specificity.[4][23]

Caption: Standard workflow for LC-MS/MS analysis of doxylamine metabolites.

Step-by-Step Analytical Protocol (LC-MS/MS)

-

Sample Preparation:

-

To a 1 mL plasma sample, add an internal standard (e.g., doxylamine-d5) to correct for extraction variability.

-

Perform a liquid-liquid extraction by adding an alkaline buffer and an organic solvent (e.g., hexane:isoamyl alcohol).[19]

-

Vortex and centrifuge to separate the layers.

-

Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of the mobile phase.

-

-

Chromatographic Separation:

-

Inject the sample into an HPLC system equipped with a C18 reverse-phase column.

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 20 mM ammonium acetate with 0.2% formic acid) and an organic component (e.g., methanol).[23]

-

-

Mass Spectrometric Detection:

-

The column eluent is introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Monitor the specific multiple reaction monitoring (MRM) transitions for the parent drug and each expected metabolite (including Doxylamine Di-N-Oxide) for unambiguous identification and quantification.

-

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for doxylamine after a single oral dose in humans. Data for specific N-oxide metabolites are less commonly reported but are known to be part of the overall clearance process.

| Parameter | Value | Reference |

| Bioavailability (Oral) | 24.7% | [1][2] |

| Time to Peak (Tmax) | 1.5 - 2.5 hours | [1][3] |

| Peak Plasma Level (Cmax) | ~99 ng/mL (after 25 mg dose) | [19] |

| Elimination Half-Life | 10 - 12 hours | [1][3] |

| Metabolism | Hepatic (CYP2D6, 1A2, 2C9, FMO) | [1][4] |

| Excretion | ~60% Urine, ~40% Feces | [1][2] |

Clinical and Toxicological Significance

The N-oxidation of doxylamine is a detoxification pathway. The resulting N-oxides are polar, pharmacologically less active, and readily eliminated from the body.[17] The involvement of the FMO system, which is not easily induced or inhibited, suggests that this portion of doxylamine's metabolism is relatively stable and less prone to inter-individual variability arising from drug-drug interactions compared to the CYP-mediated pathways.[11][12] A complete understanding of both N-demethylation and N-oxidation is therefore essential for accurate modeling of doxylamine's pharmacokinetics and for assessing the potential impact of polymorphisms in both CYP and FMO genes on drug efficacy and safety.

Conclusion

The in vivo formation of Doxylamine Di-N-Oxide is a metabolically significant event driven by the Flavin-Containing Monooxygenase (FMO) enzyme system. This pathway operates in parallel with the well-established Cytochrome P450-mediated N-demethylation route. The process is sequential, involving the formation of mono-N-oxide intermediates prior to the creation of the final di-oxygenated metabolite. The characterization of this pathway requires sophisticated analytical techniques, primarily LC-MS/MS, to accurately identify and quantify these polar metabolites in biological matrices. For drug development professionals, a thorough appreciation of the FMO-catalyzed N-oxidation of doxylamine is indispensable for a complete understanding of its clearance, potential for drug interactions, and overall safety profile.

References

-

Doxylamine - Wikipedia. Wikipedia. [Link]

-

Doxylamine. MDWiki.org. [Link]

-

Doxylamine. WikiProjectMed. [Link]

-

[Biotransformation of doxylamine: isolation, identification and synthesis of some metabolites (author's transl)]. PubMed. [Link]

-

Identification in in vivo acetylation pathway for N-dealkylated metabolites of doxylamine in humans. PubMed. [Link]

-

Doxylamine and Pyridoxine: Package Insert / Prescribing Info / MOA. Drugs.com. [Link]

-

Metabolism of Doxylamine Succinate in Fischer 344 Rats. Part III: Conjugated Urinary and Fecal Metabolites. PubMed. [Link]

-

The pharmacokinetics of doxylamine: use of automated gas chromatography with nitrogen-phosphorus detection. PubMed. [Link]

-

Summary of main pharmacokinetic parameters of doxylamine. ResearchGate. [Link]

-

Doxylamine Di-N-Oxide. SynZeal. [Link]

-

Doxylamine Di-N-Oxide. Analytica Chemie. [Link]

-

Analysis of doxylamine in plasma by high-performance liquid chromatography. PubMed. [Link]

-

Drug metabolism by flavin-containing monooxygenases of human and mouse. PubMed. [Link]

-

Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. PubMed. [Link]

-

Comparative pharmacokinetics of single doses of doxylamine succinate following intranasal, oral and intravenous administration in rats. PubMed. [Link]

-

Flavin Containing Monooxygenases and Metabolism of Xenobiotics. PMC - NIH. [Link]

-

Drug metabolism by flavin-containing monooxygenases of human and mouse. UCL Discovery. [Link]

-

Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. PubMed Central. [Link]

-

Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC - PubMed Central. [Link]

Sources

- 1. Doxylamine - Wikipedia [en.wikipedia.org]

- 2. Doxylamine [medbox.iiab.me]

- 3. mdwiki.org [mdwiki.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. drugs.com [drugs.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification in in vivo acetylation pathway for N-dealkylated metabolites of doxylamine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of doxylamine succinate in Fischer 344 rats. Part III: Conjugated urinary and fecal metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Flavin Containing Monooxygenases and Metabolism of Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. Drug metabolism by flavin-containing monooxygenases of human and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biosynth.com [biosynth.com]

- 15. Doxylamine Di-N-Oxide | SynZeal [synzeal.com]

- 16. Doxylamine Di-N-Oxide - Analytica Chemie [analyticachemie.in]

- 17. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Comparative pharmacokinetics of single doses of doxylamine succinate following intranasal, oral and intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The pharmacokinetics of doxylamine: use of automated gas chromatography with nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. [Biotransformation of doxylamine: isolation, identification and synthesis of some metabolites (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Analysis of doxylamine in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Executive Summary: The Analytical Imperative for a Key Metabolite

An In-Depth Technical Guide to the Characterization of Doxylamine Di-N-Oxide

Doxylamine, a first-generation antihistamine, is widely used for its sedative and antiemetic properties.[1][2][3][4] Its clinical efficacy and safety profile are intrinsically linked to its metabolic fate. The parent compound undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes (CYP2D6, CYP1A2, CYP2C9), leading to metabolites such as N-desmethyldoxylamine, N,N-didesmethyldoxylamine, and various N-oxide species.[1][2][3] Among these, Doxylamine Di-N-Oxide represents a terminal oxidation product where both the tertiary aliphatic amine and the pyridine ring nitrogen have been oxidized.

The rigorous characterization of such metabolites is a non-negotiable cornerstone of drug development and regulatory science. It is essential for building comprehensive pharmacokinetic models, identifying potential drug-drug interactions, and ensuring that safety assessments account for the complete metabolic profile of the parent drug. This guide, written from the perspective of a senior application scientist, provides a multi-faceted strategy for the definitive characterization of Doxylamine Di-N-Oxide, moving from its metabolic origins to its detailed spectroscopic and chromatographic profiling. The methodologies described herein are designed to be self-validating, providing orthogonal data points that converge to build an unambiguous analytical dossier.

Origin and Synthesis: Contextualizing the Analyte

Understanding the origin of a metabolite is critical to designing appropriate analytical strategies. Doxylamine Di-N-Oxide is formed through sequential oxidation, a common metabolic pathway for compounds containing multiple nitrogen centers.[5]

Metabolic Pathway

In vivo, doxylamine is sequentially oxidized. The initial N-oxidation can occur at either the aliphatic tertiary amine or the aromatic pyridine nitrogen, followed by a second oxidation at the remaining nitrogen atom to yield the Di-N-Oxide. This process increases the polarity of the molecule, facilitating its excretion.[1][5]

Caption: Metabolic formation of Doxylamine Di-N-Oxide.

Reference Standard Synthesis

The availability of a pure reference standard is a prerequisite for any quantitative analysis. While Doxylamine Di-N-Oxide is commercially available as an analytical standard[6][7][8][9][10], understanding its synthesis provides insight into potential impurities. A common laboratory approach involves the direct oxidation of doxylamine using a potent oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in a suitable solvent system. The increased polarity of the Di-N-Oxide product relative to the starting material and the mono-N-oxide intermediates facilitates purification via silica gel chromatography or preparative HPLC.

Physicochemical and Structural Characterization

The foundational step in characterizing any molecule is to define its basic physical and chemical properties. This data serves as the primary identifier and informs the selection of appropriate analytical techniques.

Core Properties

The identity of Doxylamine Di-N-Oxide is established by its fundamental molecular properties, which have been compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Chemical Name | N,N-Dimethyl-2-[1-(1-oxidopyridin-2-yl)-1-phenylethoxy]ethan-1-amine oxide | [6][11] |

| Synonyms | Doxylamine Dioxide, Doxylamine N,N'-Dioxide | [8][9] |

| CAS Number | 105176-70-3 | [7][8][9][10] |

| Molecular Formula | C₁₇H₂₂N₂O₃ | [6][8][9] |

| Molecular Weight | 302.37 g/mol | [8][10] |

| Appearance | Brown, Hygroscopic Powder | [9] |

| Storage | Refrigerated (2-8°C) or Frozen (-20°C) | [8][9] |

Chemical Structure

The structure of Doxylamine Di-N-Oxide features two N-oxide moieties: one on the pyridine ring and one on the aliphatic dimethylamino group. This structure is the basis for all subsequent spectroscopic and chromatographic analysis.

Caption: Chemical Structure of Doxylamine Di-N-Oxide.

Spectroscopic Characterization: The Definitive Fingerprint

Spectroscopic methods provide the most definitive structural evidence. For a metabolite like Doxylamine Di-N-Oxide, mass spectrometry and nuclear magnetic resonance are the primary tools for unambiguous identification.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for metabolite identification due to its high sensitivity and ability to provide molecular weight and fragmentation data. The choice of ionization source is critical when analyzing N-oxides.

Expertise & Causality: While Electrospray Ionization (ESI) is a robust default, Atmospheric Pressure Chemical Ionization (APCI) can be uniquely informative for N-oxides. APCI can induce in-source conversion of the N-oxide back to the tertiary amine, producing a characteristic [M+H-16]⁺ ion, which provides a strong diagnostic clue.[12] The core principle is to use tandem MS (MS/MS) to fragment the protonated molecular ion ([M+H]⁺) and analyze the resulting product ions to piece together the molecular structure.

Expected Fragmentation: For Doxylamine Di-N-Oxide (MW = 302.37), the protonated molecule [M+H]⁺ will have an m/z of 303.4. Key MS/MS fragmentations would include:

-

Neutral loss of oxygen (16 Da): A loss of one or both oxygen atoms from the N-oxide groups.

-

Cleavage of the ether bond: Leading to fragments representing the substituted pyridine and the dimethylaminoethanol portions of the molecule.

| Ion | Expected m/z | Description |

| [M+H]⁺ | 303.4 | Protonated parent molecule |

| [M+H-O]⁺ | 287.4 | Loss of one N-oxide oxygen |

| [M+H-2O]⁺ | 271.4 | Loss of both N-oxide oxygens (parent amine) |

| [C₄H₁₂NO]⁺ | 90.1 | Fragment from cleavage of the dimethylaminoethyl N-oxide group |

Protocol 4.1: LC-MS/MS Analysis

-

Sample Preparation: Dissolve the Doxylamine Di-N-Oxide reference standard in 50:50 acetonitrile:water with 0.1% formic acid to a concentration of 1 µg/mL.

-

Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (ESI Positive Mode):

-

Scan Mode: Full Scan (m/z 100-500) and Product Ion Scan.

-

Precursor Ion for MS/MS: m/z 303.4.

-

Collision Energy: Ramp from 10-40 eV to generate a comprehensive fragmentation spectrum.

-

Key Parameters: Capillary voltage ~3.5 kV; source temperature ~150°C; desolvation gas flow ~800 L/hr.

-

-

Data Analysis: Confirm the presence of the [M+H]⁺ ion at m/z 303.4 and diagnose the key fragment ions as predicted in the table above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information, confirming the exact placement of atoms and functional groups. The formation of N-oxides has a predictable deshielding effect on neighboring protons (¹H) and carbons (¹³C).

Expertise & Causality: When comparing the NMR spectrum of Doxylamine Di-N-Oxide to that of the parent doxylamine, the most significant changes will be observed in the chemical shifts of the nuclei adjacent to the two nitrogen atoms. The protons on the pyridine ring and the N-methyl protons will shift downfield (to a higher ppm value) due to the electron-withdrawing effect of the N-oxide oxygen atom. This predictable shift is a self-validating piece of evidence for the oxidation.

Hypothetical ¹H NMR Chemical Shifts (in CDCl₃):

| Protons | Doxylamine (Parent)[13] | Doxylamine Di-N-Oxide (Predicted) | Rationale for Shift |

| Pyridine Ring Hs | ~7.0-8.5 ppm | ~7.5-9.0 ppm | Deshielding by pyridine N-oxide |

| Phenyl Ring Hs | ~7.2-7.4 ppm | ~7.2-7.4 ppm | Minimal change expected |

| -O-CH₂- | ~3.6 ppm | ~3.7 ppm | Minor inductive effect |

| -CH₂-N- | ~2.6 ppm | ~3.2 ppm | Significant deshielding by aliphatic N-oxide |

| -N(CH₃)₂ | ~2.2 ppm | ~3.0 ppm | Significant deshielding by aliphatic N-oxide |

| -C-CH₃ | ~1.5 ppm | ~1.6 ppm | Minor inductive effect |

Protocol 4.2: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of Doxylamine Di-N-Oxide in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d₄).

-

Acquisition:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Experiments: Acquire standard ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon connectivities.

-

-

Data Analysis: Assign all proton and carbon signals. Critically, compare the chemical shifts of the pyridine and N-methyl protons to a spectrum of the parent doxylamine to confirm the downfield shifts indicative of N-oxide formation.

Chromatographic Separation

Chromatography is the workhorse technique for quantifying the metabolite in complex biological matrices. Due to the high polarity of the Di-N-Oxide, developing a robust separation method is key.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Causality: The two N-oxide groups make Doxylamine Di-N-Oxide significantly more polar than the parent drug. A standard C18 column might provide insufficient retention, especially with high organic mobile phase compositions. The self-validating approach here is to start with a column that has enhanced polar retention capabilities (e.g., a "polar-endcapped" C18 or an embedded polar group column). Using an acidic mobile phase (e.g., with formic acid) ensures that any residual basic character is suppressed, leading to sharper, more symmetrical peaks.[14]

Caption: General workflow for HPLC analysis.

Protocol 5.1: HPLC-UV Method for Purity Assessment

-

Sample Preparation: Prepare a 0.1 mg/mL solution of Doxylamine Di-N-Oxide in the initial mobile phase conditions (e.g., 95% A: 5% B).

-

Chromatography:

-

Column: Polar-endcapped C18, 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: 10 mM Ammonium Formate, pH 3.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 50% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV Diode Array Detector (DAD) at 262 nm (based on doxylamine chromophore).[15]

-

-

Data Analysis: The primary peak should correspond to Doxylamine Di-N-Oxide. Assess purity by calculating the area percent of the main peak relative to all other peaks in the chromatogram. The DAD allows for peak purity assessment by comparing spectra across the peak.

Conclusion: A Triad of Analytical Certainty

The definitive characterization of Doxylamine Di-N-Oxide rests on a triad of orthogonal analytical techniques: mass spectrometry, NMR spectroscopy, and chromatography. Mass spectrometry confirms the molecular weight and provides fragmentation clues. NMR spectroscopy delivers an unambiguous structural blueprint, confirming the precise location of the N-oxide functionalities. Finally, chromatography provides a robust method for separation and quantification, establishing the purity of the reference standard. By integrating the insights from each of these domains, researchers and drug development professionals can build a complete and scientifically rigorous profile of this important metabolite, ensuring data integrity for pharmacokinetic and safety studies.

References

-

Wikipedia contributors. (2024). Doxylamine. Wikipedia, The Free Encyclopedia. [Link]

-

DrugBank. (n.d.). Doxylamine. DrugBank Online. [Link]

-

MDWiki. (2025). Doxylamine. MDWiki.org. [Link]

-

Patel, R. K., & Whitehead, M. (2023). Doxylamine. In StatPearls. StatPearls Publishing. [Link]

-

International Agency for Research on Cancer. (1999). Doxylamine Succinate. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 74. [Link]

-

SynZeal. (n.d.). Doxylamine Di-N-Oxide. SynZeal Research Pvt Ltd. [Link]

-

Analytica Chemie. (n.d.). Doxylamine Di-N-Oxide. Analytica Chemie Inc. [Link]

-

Veeprho. (n.d.). Doxylamine Di-N-Oxide. Veeprho Laboratories Pvt. Ltd. [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2015). Chiral separation of (d)- and (l)-enantiomers of doxylamine succinate in rat plasma. Journal of Pharmaceutical and Biomedical Analysis, 107, 235-239. [Link]

-

ResearchGate. (n.d.). Chromatogram of (d)-doxylamine. ResearchGate. [Link]

-

National Institute of Standards and Technology. (n.d.). Doxylamine. NIST Chemistry WebBook. [Link]

-

Singh, S., et al. (2018). An efficient and safe process for synthesis of doxylamine succinate. ResearchGate. [Link]

-

Axios Research. (n.d.). Doxylamine Di-N-Oxide. Axios Research. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (HMDB0001936). HMDB. [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Doxylamine. HELIX Chromatography. [Link]

-

Friedman, H., & Greenblatt, D. J. (1985). The pharmacokinetics of doxylamine: use of automated gas chromatography with nitrogen-phosphorus detection. Journal of Clinical Pharmacology, 25(6), 448-451. [Link]

-

El-Ghobashy, M. R., et al. (2020). Analytical & Bioanalytical Techniques. ResearchGate. [Link]

- Google Patents. (n.d.). CN102108059B - A kind of synthetic method of doxylamine succinate.

-

Veeprho. (n.d.). Doxylamine N-oxide. Veeprho Laboratories Pvt. Ltd. [Link]

-

Pharmaffiliates. (n.d.). Doxylamine N-Oxide. Pharmaffiliates. [Link]

-

SynZeal. (n.d.). Doxylamine Dioxide (USP). SynZeal Research Pvt Ltd. [Link]

-

SpectraBase. (n.d.). Doxylamine-m (-C4H1ONO). SpectraBase. [Link]

-

Medscape. (n.d.). Doxylamine Dosing, Indications, Interactions, Adverse Effects, and More. Medscape. [Link]

-

Chowdhury, S. K., et al. (2003). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. ResearchGate. [Link]

Sources

- 1. Doxylamine - Wikipedia [en.wikipedia.org]

- 2. Doxylamine [medbox.iiab.me]

- 3. mdwiki.org [mdwiki.org]

- 4. Doxylamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 6. Doxylamine Di-N-Oxide | SynZeal [synzeal.com]

- 7. DoxylaMine di-N-Oxide | 105176-70-3 [chemicalbook.com]

- 8. clearsynth.com [clearsynth.com]

- 9. Doxylamine Di-N-Oxide - Analytica Chemie [analyticachemie.in]

- 10. veeprho.com [veeprho.com]

- 11. Doxylamine Dioxide | 105176-70-3 | SynZeal [synzeal.com]

- 12. researchgate.net [researchgate.net]

- 13. hmdb.ca [hmdb.ca]

- 14. helixchrom.com [helixchrom.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Doxylamine Di-N-Oxide: Structure, Properties, and Analytical Significance

This guide provides a comprehensive technical overview of Doxylamine Di-N-Oxide, a key metabolite and impurity of the first-generation antihistamine, Doxylamine. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's chemical properties, its place in the metabolic fate of Doxylamine, and its critical role as an analytical reference standard in ensuring pharmaceutical quality and safety.

Introduction: The Context of Doxylamine Di-N-Oxide

Doxylamine, an ethanolamine derivative first described in 1948, is widely used for its sedative and antihistaminic properties, primarily by acting as an antagonist at the histamine H1 receptor.[1] It is a common ingredient in over-the-counter sleep aids and combination therapies for morning sickness during pregnancy.[2] The clinical efficacy and safety of any pharmaceutical agent are intrinsically linked to its metabolic profile. Doxylamine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes (CYP2D6, CYP1A2, and CYP2C9), into several metabolites.[1][2]

While the primary metabolites include N-desmethyldoxylamine, N,N-didesmethyldoxylamine, and Doxylamine N-Oxide, a further oxidized species, Doxylamine Di-N-Oxide, is also formed.[3][4] This molecule, resulting from the oxidation of both the tertiary aliphatic amine and the pyridine nitrogen, is significant for two primary reasons:

-

As a Metabolite: It serves as a biomarker for the metabolic pathways of Doxylamine.

-

As an Impurity: It is considered a process-related impurity in the synthesis of Doxylamine and a potential degradation product, making its detection and quantification crucial for quality control.[]

This guide will elucidate the core chemical characteristics of Doxylamine Di-N-Oxide and provide the technical context for its synthesis and analysis.

Chemical Identity and Physicochemical Properties

The precise characterization of a reference standard is fundamental to its application in analytical chemistry. Doxylamine Di-N-Oxide is defined by its unique structural features, where two nitrogen atoms of the parent Doxylamine molecule are oxidized.

Chemical Structure

The structure of Doxylamine Di-N-Oxide incorporates two N-oxide functional groups, which significantly alters its polarity and chemical behavior compared to the parent drug.

Caption: 2D Structure of Doxylamine Di-N-Oxide.

Core Chemical Data

A summary of the essential chemical identifiers and properties for Doxylamine Di-N-Oxide is provided below. This data is critical for substance registration, analytical method development, and material handling.

| Property | Value | Source(s) |

| CAS Number | 105176-70-3 | [][6][7][8][9] |

| Molecular Formula | C₁₇H₂₂N₂O₃ | [][7][9][10] |

| Molecular Weight | 302.37 g/mol | [][7][8][9] |

| IUPAC Name | N,N-dimethyl-2-[1-(1-oxidopyridin-1-ium-2-yl)-1-phenylethoxy]ethanamine oxide | [][9] |

| Synonyms | Doxylamine Dioxide, Doxylamine N,N'-Dioxide | [7][11] |

| Appearance | Brown Powder, Hygroscopic | [6] |

| Storage Conditions | Refrigerate (2-8°C) or store at -20°C for long-term stability | [6][7] |

Metabolic Formation Pathway

Understanding the biotransformation of Doxylamine is essential for interpreting pharmacokinetic data and anticipating drug-drug interactions. Doxylamine Di-N-Oxide is a terminal product in an oxidative metabolic cascade.

Expertise & Experience: The metabolism of Doxylamine begins with Phase I reactions catalyzed by hepatic CYP450 enzymes. The primary pathways are N-demethylation and N-oxidation. The formation of the mono N-oxide (at the aliphatic tertiary amine) is a common metabolic route for such structures. The subsequent oxidation of the pyridine ring nitrogen to form the Di-N-Oxide represents a more extensive, or "over-oxidation," process.[12] The presence of this metabolite can provide insights into the activity of specific CYP isoforms and the overall oxidative load on the metabolic system.

Caption: Metabolic pathway of Doxylamine.

Synthesis and Analytical Characterization

As Doxylamine Di-N-Oxide is primarily used as a reference standard for analytical purposes, its synthesis must be controlled to ensure high purity.[13]

General Synthesis Protocol

Trustworthiness: A robust synthetic protocol is self-validating through characterization of the final product against expected spectroscopic and chromatographic data. The synthesis of an N-oxide is a classic organic transformation.

Objective: To oxidize the two nitrogen centers in Doxylamine to produce Doxylamine Di-N-Oxide.

Methodology:

-

Dissolution: Dissolve Doxylamine free base in a suitable inert solvent, such as dichloromethane (DCM) or chloroform.

-

Causality: DCM is chosen for its ability to dissolve the nonpolar starting material and its inertness under oxidative conditions.

-

-

Oxidation: Cool the solution in an ice bath (0-5°C) to control the reaction's exothermicity. Add a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, portion-wise over 30 minutes. More than two molar equivalents of the oxidant are required to ensure both nitrogen atoms are oxidized.

-

Causality: Slow, cooled addition of the oxidant prevents runaway reactions and minimizes the formation of degradation byproducts. m-CPBA is a highly effective and selective reagent for N-oxidation.

-

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a reducing agent, such as aqueous sodium thiosulfate, to destroy excess peroxide. Wash the organic layer sequentially with aqueous sodium bicarbonate solution to remove acidic byproducts (like m-chlorobenzoic acid) and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified using column chromatography (silica gel) with a polar solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the highly polar Di-N-Oxide product.

-

Causality: The significant increase in polarity upon forming the two N-oxide moieties makes silica gel chromatography an ideal purification method.

-

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, Mass Spectrometry, and HPLC.

Analytical Methodology: Purity Assessment by RP-HPLC

Objective: To develop a reliable method for determining the purity of Doxylamine Di-N-Oxide and for its quantification in drug substance or metabolic samples.

Rationale: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard technique for this application. Its high resolving power allows for the separation of the highly polar Di-N-Oxide from the parent Doxylamine and other, less polar metabolites or impurities.

Detailed Protocol:

-

Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Causality: A C18 stationary phase provides hydrophobic retention, which is effective for separating molecules with aromatic rings.

-

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Causality: Formic acid acts as an ion-pairing agent and controls the pH to ensure sharp, symmetrical peak shapes for the amine-containing analytes.

-

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 60% B

-

15-17 min: Hold at 60% B

-

17-18 min: Return to 5% B

-

18-25 min: Re-equilibration at 5% B

-

Causality: A gradient is necessary to first elute the highly polar Di-N-Oxide and then elute less polar impurities and the parent drug within a reasonable runtime.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 262 nm.

-

Causality: This wavelength corresponds to a UV absorbance maximum for the pyridine chromophore, providing high sensitivity.

-

-

Injection Volume: 10 µL.

-

Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks detected.

Conclusion

Doxylamine Di-N-Oxide is a molecule of significant interest in the pharmaceutical sciences. While not pharmacologically active itself, its role as a terminal metabolite of Doxylamine makes it a crucial biomarker in pharmacokinetic and drug metabolism studies. Furthermore, as a potential impurity in the drug substance, its synthesis as a high-purity reference standard is essential for the development and validation of analytical methods that ensure the safety and quality of Doxylamine-containing products. The protocols and data presented in this guide offer a technical foundation for researchers and quality control professionals working with this important compound.

References

- MDWiki.org. (2025). Doxylamine - WikiProjectMed.

- Holder, C. L., et al. (1987). Metabolism of doxylamine succinate in Fischer 344 rats. Part II: Nonconjugated urinary and fecal metabolites. Journal of Analytical Toxicology, 11(3), 113–121.

- SynZeal. (n.d.). Doxylamine Di-N-Oxide.

- BOC Sciences. (n.d.). CAS 105176-70-3 Doxylamine Di-N-Oxide.

- Wikipedia. (2024). Doxylamine.

- ChemicalBook. (n.d.). DoxylaMine di-N-Oxide.

- BioOrganics. (2019). Doxylamine : Metabolites.

- Analytica Chemie. (n.d.). Doxylamine Di-N-Oxide.

- Clearsynth. (n.d.). Doxylamine Di-N-Oxide.

- Veeprho. (n.d.). Doxylamine Di-N-Oxide | CAS 105176-70-3.

- PubChem. (n.d.). Doxylamine dioxide.

- Benchchem. (n.d.). Doxylamine N-Oxide.

- Pharmaffiliates. (n.d.). Doxylamine Di-N-Oxide.

- Axios Research. (n.d.). Doxylamine Di-N-Oxide - CAS - 105176-70-3.

Sources

- 1. mdwiki.org [mdwiki.org]

- 2. Doxylamine - Wikipedia [en.wikipedia.org]

- 3. Metabolism of doxylamine succinate in Fischer 344 rats. Part II: Nonconjugated urinary and fecal metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BioOrganics [bioorganics.biz]

- 6. Doxylamine Di-N-Oxide - Analytica Chemie [analyticachemie.in]

- 7. clearsynth.com [clearsynth.com]

- 8. veeprho.com [veeprho.com]

- 9. Doxylamine dioxide | C17H22N2O3 | CID 131668188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Doxylamine Di-N-Oxide | SynZeal [synzeal.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. benchchem.com [benchchem.com]

- 13. Doxylamine Di-N-Oxide - CAS - 105176-70-3 | Axios Research [axios-research.com]

In Vitro Generation of Doxylamine Di-N-Oxide: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in vitro generation, purification, and characterization of Doxylamine Di-N-Oxide, a significant metabolite of doxylamine. Doxylamine, a first-generation antihistamine, undergoes extensive metabolism, primarily through N-demethylation and N-oxidation. The formation of N-oxide metabolites, including the Di-N-Oxide, is a critical pathway to understand for a complete pharmacokinetic and toxicological profile. This document delves into the enzymatic basis of doxylamine N-oxidation, provides detailed, field-proven protocols for its in vitro generation using hepatic sub-cellular fractions, and outlines robust analytical methodologies for its characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and evaluate this key metabolite.

Introduction: The Metabolic Landscape of Doxylamine

Doxylamine, an ethanolamine-class antihistamine, is extensively metabolized in the liver. The primary metabolic routes involve N-demethylation and N-oxidation, mediated by Cytochrome P450 (CYP) and Flavin-Containing Monooxygenase (FMO) enzymes.[1] While CYPs can contribute to N-oxidation, FMOs are particularly efficient in oxidizing nucleophilic heteroatoms like the tertiary amine and pyridine nitrogen in the doxylamine structure.[2][3] The biotransformation of doxylamine leads to several metabolites, including N-desmethyldoxylamine, N,N-didesmethyldoxylamine, Doxylamine N-Oxide, and the further oxidized Doxylamine Di-N-Oxide.[1] Understanding the generation of these metabolites is paramount for assessing drug efficacy, potential drug-drug interactions, and overall safety.

The generation of Doxylamine Di-N-Oxide involves a two-step oxidation process. The first oxidation typically occurs on the tertiary aliphatic amine, followed by a second oxidation on the pyridine ring nitrogen. Both steps are enzymatically driven and can be replicated in vitro using appropriate biological systems.

Enzymatic Machinery of N-Oxidation: A Tale of Two Enzyme Families

The in vitro generation of Doxylamine Di-N-Oxide relies on harnessing the catalytic activity of specific drug-metabolizing enzymes. While both CYPs and FMOs can perform N-oxidation, their mechanisms and substrate preferences differ, influencing the choice of in vitro system.

-

Flavin-Containing Monooxygenases (FMOs): These enzymes are highly efficient catalysts of N-oxidation for many xenobiotics containing soft-nucleophilic nitrogen or sulfur atoms.[3][4] FMOs, particularly FMO1 and FMO3 which are abundant in the liver, are prime candidates for the N-oxidation of doxylamine's tertiary amine.[5] A key characteristic of FMOs is their catalytic cycle, which does not involve a direct binding of the substrate before oxygen activation, allowing them to oxidize a broad range of nucleophiles.[2] FMOs are also notably heat-labile in the absence of their essential cofactor, NADPH.[5]

-

Cytochrome P450s (CYPs): This superfamily of heme-containing enzymes is a major contributor to Phase I drug metabolism.[6] While often associated with carbon hydroxylation and dealkylation, CYPs can also catalyze N-oxidation. For tertiary amines, CYP-mediated oxidation can lead to N-dealkylation as a competing reaction to N-oxide formation.[2] Specific CYP isozymes, such as CYP2D6, CYP1A2, and CYP2C9, have been implicated in doxylamine metabolism.[1]

For the specific goal of generating Doxylamine Di-N-Oxide, leveraging an in vitro system rich in both FMO and CYP activity is advantageous to drive the two-step oxidation. Liver S9 fractions and microsomes are the most common and effective choices.

Logical Framework for In Vitro System Selection

Caption: Selection of the optimal in vitro system for Doxylamine Di-N-Oxide generation.

Experimental Protocol: In Vitro Generation of Doxylamine Di-N-Oxide using Human Liver S9 Fraction

This protocol details a robust method for the generation of Doxylamine Di-N-Oxide. The use of S9 fraction provides a comprehensive enzymatic environment, while the optimized conditions favor N-oxidation.

Materials and Reagents

| Reagent | Supplier | Grade |

| Doxylamine Succinate | Sigma-Aldrich | ≥98% |

| Pooled Human Liver S9 | Corning, BioIVT | High-activity |

| NADPH Regenerating System (e.g., NADP+, Glucose-6-Phosphate, G6P Dehydrogenase) | Promega, Sigma-Aldrich | Cell-free |

| Potassium Phosphate Buffer (0.1 M, pH 7.4) | In-house preparation | Molecular Biology Grade |

| Acetonitrile (ACN) | Fisher Scientific | HPLC Grade |

| Methanol (MeOH) | Fisher Scientific | HPLC Grade |

| Formic Acid | Thermo Fisher Scientific | LC-MS Grade |

| Doxylamine Di-N-Oxide Standard (for analytical confirmation) | SynZeal, Analytica Chemie | Reference Standard |

Step-by-Step Methodology

-

Preparation of Solutions:

-

Prepare a 10 mM stock solution of Doxylamine Succinate in methanol.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions to yield a 10X concentrated solution.

-

Thaw the pooled human liver S9 fraction on ice immediately before use. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Incubation Reaction Setup:

-

In a 1.5 mL microcentrifuge tube, combine the following reagents in order:

-

Potassium Phosphate Buffer (0.1 M, pH 7.4) to bring the final volume to 1 mL.

-

Doxylamine Succinate stock solution to a final concentration of 100 µM. Rationale: A relatively high substrate concentration is used to drive the reaction towards the di-oxygenated product.

-

Pooled Human Liver S9 to a final protein concentration of 1 mg/mL.[7]

-

-

Prepare a negative control incubation without the NADPH regenerating system.

-

-

Initiation and Incubation:

-

Pre-incubate the tubes at 37°C for 5 minutes in a shaking water bath to equilibrate the temperature.

-

Initiate the enzymatic reaction by adding 100 µL of the 10X NADPH regenerating system.

-

Incubate the reaction at 37°C for 2-4 hours with gentle shaking. Rationale: A longer incubation time is necessary to facilitate the second, slower N-oxidation step.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding 2 volumes of ice-cold acetonitrile (2 mL). This will precipitate the proteins.

-

Vortex the sample vigorously for 30 seconds.

-

Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube for analysis and purification.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for the in vitro generation of Doxylamine Di-N-Oxide.

Purification and Characterization

Purification by Preparative HPLC

The supernatant from the incubation can be concentrated under a stream of nitrogen and reconstituted in a smaller volume of mobile phase for purification using preparative High-Performance Liquid Chromatography (HPLC).

| Parameter | Condition | Rationale |

| Column | C18, 5 µm, e.g., 19 x 150 mm | Good retention and separation for doxylamine and its polar metabolites. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ion mode mass spectrometry. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the compounds from the C18 column. |

| Gradient | 5-40% B over 30 minutes | A shallow gradient is necessary to resolve the parent drug and its various oxidized metabolites. |

| Flow Rate | 20 mL/min | Appropriate for a preparative scale column. |

| Detection | UV at 260 nm | Doxylamine and its metabolites have a UV chromophore. |

Fractions should be collected based on the UV chromatogram and subsequently analyzed by LC-MS/MS to identify those containing Doxylamine Di-N-Oxide.

Characterization by LC-MS/MS

Analytical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for confirming the identity of the generated metabolite.

| Parameter | Condition |

| Column | C18, <2 µm, e.g., 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition | Monitor for parent ion and characteristic fragment ions. |

Expected Mass Transitions:

-

Doxylamine: m/z 271.2 → 182.1[8]

-

Doxylamine N-Oxide: m/z 287.2 → [fragment ions]

-

Doxylamine Di-N-Oxide: m/z 303.2 → [fragment ions]

The identity of the generated Doxylamine Di-N-Oxide should be confirmed by comparing its retention time and MS/MS fragmentation pattern with a certified reference standard.

Conclusion

This guide provides a detailed, scientifically-grounded protocol for the in vitro generation of Doxylamine Di-N-Oxide. By leveraging the enzymatic activity of pooled human liver S9 fractions and optimizing incubation conditions, researchers can reliably produce this key metabolite for further pharmacological and toxicological assessment. The provided methodologies for purification and characterization ensure the integrity and identity of the generated compound. A thorough understanding and characterization of metabolites like Doxylamine Di-N-Oxide are essential for a comprehensive drug development program, ultimately contributing to safer and more effective therapeutics.

References

- BenchChem. (2025). Unveiling the Metabolic Fate of Doxylamine: A Technical Guide to Metabolite Discovery and Identification.

-

Phillips, I. R., & Shephard, E. A. (n.d.). Drug metabolism by flavin-containing monooxygenases of human and mouse. UCL Discovery. Retrieved from [Link]

-

Eswaramoorthy, S., Bonanno, J. B., Burley, S. K., & Swaminathan, S. (2006). Mechanism of action of a flavin-containing monooxygenase. Proceedings of the National Academy of Sciences, 103(26), 9832–9837. Retrieved from [Link]

-

Krueger, S. K., & Williams, D. E. (2005). Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Pharmacology & therapeutics, 106(3), 357–387. Retrieved from [Link]

-

Hutzler, J. M., & Tracy, T. S. (2011). Characterization of Human Flavin-Containing Monooxygenase (FMO) 3 and FMO5 Expressed as Maltose-Binding Protein Fusions. Drug Metabolism and Disposition, 39(5), 775–782. Retrieved from [Link]

-

Cimerman, S., & Bielen, A. (2014). Flavin Containing Monooxygenases and Metabolism of Xenobiotics. Arhiv za higijenu rada i toksikologiju, 65(4), 391-401. Retrieved from [Link]

-

Optibrium. (n.d.). N- and S-Oxidation Model of the Flavin-containing Monooxygenases. Retrieved from [Link]

- BenchChem. (2025). In Vitro and In Vivo Formation of Palonosetron N-oxide: A Technical Guide.

-

Zane, P., & Massey, V. (2015). Quantification of Flavin-containing Monooxygenases 1, 3, and 5 in Human Liver Microsomes by UPLC-MRM-Based Targeted Quantitative Proteomics and Its Application to the Study of Ontogeny. Drug Metabolism and Disposition, 43(7), 1033–1041. Retrieved from [Link]

-

Wu, W. N., & McKown, L. A. (2004). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. In Optimization in Drug Discovery (pp. 163–184). Humana Press. Retrieved from [Link]

-

Marques, C., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 2(3), 100725. Retrieved from [Link]

-

Valvis, I. I., Lischick, D., Shen, D., & Sofer, S. S. (1990). In Vitro Synthesis of Nitroxide Free Radicals by Hog Liver Microsomes. Free Radical Biology and Medicine, 9(4), 345-353. Retrieved from [Link]

-

Labcorp. (2023). Use of human liver microsomes to assess flavin-containing monooxygenase (FMO) metabolism in vitro. Retrieved from [Link]

-

Wu, W. N., & McKown, L. A. (n.d.). Microsome S9 Prep Protocol. Scribd. Retrieved from [Link]

-

Taylor & Francis. (n.d.). S9 fraction – Knowledge and References. Retrieved from [Link]

-

Valvis, I. I., Lischick, D., Shen, D., & Sofer, S. S. (1990). In vitro synthesis of nitroxide free radicals by hog liver microsomes. Digital Commons @ NJIT. Retrieved from [Link]

-

Walker, G. S., et al. (2015). Biosynthesis of Drug Metabolites and Quantitation Using NMR Spectroscopy for Use in Pharmacologic and Drug Metabolism Studies. Drug Metabolism and Disposition, 43(6), 902-911. Retrieved from [Link]

-

Cyprotex. (n.d.). S9 Stability. Evotec. Retrieved from [Link]

-

Ziegler, D. M., & Poulsen, L. L. (1974). Synthesis of N-oxides with a hepatic microsomal drug oxidase insolubilized on artificial matrices. Biochemical and Biophysical Research Communications, 57(1), 183-189. Retrieved from [Link]

-

Walker, G. S., et al. (2015). Biosynthesis of Drug Metabolites and Quantitation Using NMR Spectroscopy for Use in Pharmacologic and Drug Metabolism Studies. Semantic Scholar. Retrieved from [Link]

-

Dogan, I., et al. (2022). Formation of an N-oxide metabolite following metabolism of 1-(3-chlorobenzyl)[1][2][3] triazolo[4,3-a]quinoxaline by in vitro rat. Acta Pharmaceutica Sciencia, 60(4), 437-444. Retrieved from [Link]

-

IPhase. (2025). Understanding the Role of Induced S9 Fractions in Drug Metabolism Studies. Retrieved from [Link]

-

Patel, M. C., et al. (2023). Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites. Antibiotics, 12(2), 229. Retrieved from [Link]

-

ResearchGate. (2013). (PDF) Flavin-Containing Monooxygenase (FMO) Protein Expression and Its Activity in Rat Brain Microvascular Endothelial Cells. Retrieved from [Link]

-

SynZeal. (n.d.). Doxylamine Ethylamine N-oxide (USP). Retrieved from [Link]

-

Cai, X., Sha, M., Guo, C., & Pan, R. M. (2012). Synthesis of Tertiary Amine N-Oxides-A Review. Asian Journal of Chemistry, 24(9), 3781-3784. Retrieved from [Link]

-

Li, H., et al. (2022). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. Journal of Pharmaceutical and Biomedical Analysis, 220, 114984. Retrieved from [Link]

-

Cai, X., Sha, M., Guo, C., & Pan, R. M. (2012). Synthesis of Tertiary Amine N-Oxides-A Review. ResearchGate. Retrieved from [Link]

-

Wang, H., et al. (2025). Quantitative 1H NMR optimization for high-throughput metabolite analysis in industrial bioprocess monitoring. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

-

News-Medical.Net. (2024). Enhancing drug development with NMR: Optimizing synthesis processes and real-time reaction monitoring. Retrieved from [Link]

-

Fleming, I. N., & Devaraj, N. K. (2018). Enamine N-oxides: Design, Synthesis, and Function in Bioorthogonal Reactions. Accounts of Chemical Research, 51(8), 1869–1880. Retrieved from [Link]

-

ResearchGate. (n.d.). In Vitro Drug Metabolism Using Liver Microsomes. Retrieved from [Link]

-

ResearchGate. (2025). Quantitative 1H NMR optimization for high-throughput metabolite analysis in industrial bioprocess monitoring. Retrieved from [Link]

-

Jay, C. A., et al. (2017). The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. Xenobiotica, 47(10), 847–855. Retrieved from [Link]

-

Bär, F., & Betz, M. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 65(11), 7606–7623. Retrieved from [Link]

-

Chowdhury, S. K. (2013). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. In Metabolite Profiling (pp. 149-160). Humana Press. Retrieved from [Link]

-

Bär, F., & Betz, M. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 65(11), 7606-7623. Retrieved from [Link]

-

ResearchGate. (n.d.). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Retrieved from [Link]

-

Bevital. (n.d.). Measurement of trimethylamine-N-oxide by stable isotope dilution liquid chromatography tandem mass spectrometry. Retrieved from [Link]

Sources

- 1. optibrium.com [optibrium.com]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flavin Containing Monooxygenases and Metabolism of Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. labcorp.com [labcorp.com]

- 6. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 7. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 8. A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stability Profile of Doxylamine Di-N-Oxide: A Technical Guide for Drug Development Professionals

Foreword: Navigating the Stability Landscape of a Key Doxylamine Metabolite and Impurity

To the researchers, scientists, and drug development professionals dedicated to advancing pharmaceutical quality and safety, this document serves as an in-depth technical guide on the stability profile of Doxylamine Di-N-Oxide. As a known metabolite and potential degradation product of doxylamine, a widely used antihistamine, understanding the stability of Doxylamine Di-N-Oxide is paramount for ensuring the safety, efficacy, and quality of doxylamine-containing drug products. While direct and extensive stability studies on this specific molecule are not widely published, this guide synthesizes available information, draws upon established principles of chemical stability, and proposes a robust framework for its stability assessment. By providing a comprehensive overview of its physicochemical properties, potential degradation pathways, and recommended stability testing protocols, this guide aims to empower you with the knowledge to anticipate and control for the presence of this impurity, thereby ensuring the integrity of your drug development programs.

Introduction to Doxylamine Di-N-Oxide

Doxylamine Di-N-Oxide is a tertiary amine N-oxide derived from the parent drug, doxylamine. It is characterized by the presence of two N-oxide functional groups, one on the aliphatic dimethylamino moiety and the other on the pyridine ring of the doxylamine molecule. Its formation is primarily attributed to the oxidative metabolism of doxylamine in vivo, and it can also arise as a degradation product during the manufacturing and storage of doxylamine-containing pharmaceutical formulations, particularly under oxidative stress conditions. The presence of Doxylamine Di-N-Oxide as an impurity is of regulatory interest, necessitating a thorough understanding of its stability to develop appropriate control strategies.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Doxylamine Di-N-Oxide is fundamental to designing and interpreting stability studies. The following table summarizes key identifiers and properties of this compound.

| Property | Value | Source(s) |

| Chemical Name | N,N-Dimethyl-2-[1-phenyl-1-(2-pyridinyl)ethoxy]-ethanamine N,N'-dioxide | [1] |

| Synonyms | Doxylamine N,N'-Dioxide, Doxylamine Dioxide | [2] |

| CAS Number | 105176-70-3 | [1][3] |

| Molecular Formula | C₁₇H₂₂N₂O₃ | [1][3] |

| Molecular Weight | 302.37 g/mol | [3] |

| Appearance | Brown, Hygroscopic Powder | [1] |

| Storage Conditions | 2-8°C, protect from moisture | [1][2] |

Postulated Degradation Pathways of Doxylamine Di-N-Oxide

Reductive Degradation

N-oxides are susceptible to reduction back to their corresponding tertiary amines. This can be a significant degradation pathway, particularly in the presence of reducing agents or under certain storage conditions. The reduction of Doxylamine Di-N-Oxide would yield Doxylamine N-oxide and subsequently doxylamine.

Hydrolytic Degradation

The ether linkage in the doxylamine backbone is a potential site for hydrolysis, particularly under acidic or basic conditions. Cleavage of this bond would lead to the formation of 2-(dimethylamino)ethanol and 1-phenyl-1-(2-pyridinyl)ethanol, along with their respective N-oxides.

The following diagram illustrates the postulated degradation pathways of Doxylamine Di-N-Oxide.

Caption: Postulated degradation pathways of Doxylamine Di-N-Oxide.

Recommended Stability-Indicating Analytical Method

A robust, stability-indicating analytical method is crucial for accurately quantifying Doxylamine Di-N-Oxide and its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is recommended.

Proposed RP-HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.5) and an organic modifier (e.g., acetonitrile or methanol) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 262 nm for doxylamine and related compounds) |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

Experimental Protocol: Forced Degradation Studies

To elucidate the intrinsic stability of Doxylamine Di-N-Oxide, a forced degradation study should be conducted. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions. The following is a detailed, step-by-step methodology for a comprehensive forced degradation study.

Objective

To identify the potential degradation products of Doxylamine Di-N-Oxide and to establish its degradation pathways under various stress conditions. This information is critical for the development and validation of a stability-indicating analytical method.

Materials

-

Doxylamine Di-N-Oxide reference standard

-

Hydrochloric acid (HCl), 0.1 N and 1 N

-

Sodium hydroxide (NaOH), 0.1 N and 1 N

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

High-purity water (Milli-Q or equivalent)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphate buffer salts (HPLC grade)

-

Class A volumetric flasks and pipettes

-

pH meter

-

HPLC system with UV/PDA detector

-

Photostability chamber

-

Oven

Experimental Workflow

The following diagram outlines the workflow for the forced degradation study.

Caption: Workflow for forced degradation studies of Doxylamine Di-N-Oxide.

Step-by-Step Methodology

-